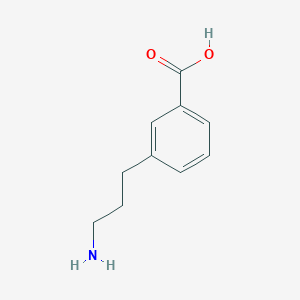

3-(3-Aminopropyl)benzoic acid

Description

BenchChem offers high-quality 3-(3-Aminopropyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminopropyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(3-aminopropyl)benzoic acid |

InChI |

InChI=1S/C10H13NO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) |

InChI Key |

WOSYBFHLWVFYDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-Aminopropyl)benzoic Acid

Topic: 3-(3-Aminopropyl)benzoic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(3-Aminopropyl)benzoic acid (CAS: 127768-80-3) is a bifunctional building block featuring a benzoic acid moiety and a flexible propyl-amine linker. It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, integrin antagonists, and linker technologies for antibody-drug conjugates (ADCs).

This guide details the "Gold Standard" synthesis pathway utilizing a Sonogashira cross-coupling strategy. This route is selected for its high chemoselectivity, operational reliability in a research setting, and avoidance of harsh reducing conditions that could compromise the carboxylic acid functionality. A secondary industrial route via Heck coupling is also analyzed for scalability contexts.

Retrosynthetic Analysis

To access the target molecule efficiently, we disconnect the propyl chain at the aryl-carbon bond.

-

Strategy A (Preferred): Disconnection via Sonogashira Coupling .

-

Precursors: 3-Iodobenzoic acid and N-Boc-propargylamine.

-

Logic: Installs the complete 3-carbon nitrogen skeleton in one step. The resulting alkyne is easily hydrogenated to the saturated alkane without affecting the carboxylic acid.

-

-

Strategy B (Alternative): Disconnection via Heck Coupling .

-

Precursors: 3-Iodobenzoic acid and Acrylonitrile.

-

Logic: Uses cheaper reagents but requires a challenging selective reduction of the nitrile group in the presence of a free carboxylic acid.

-

Figure 1: Retrosynthetic disconnection showing the primary Sonogashira route (left) and secondary Heck route (right).

Primary Synthesis Pathway: Sonogashira Coupling

This protocol is the recommended research-grade method due to its modularity and mild conditions.

Phase 1: Sonogashira Cross-Coupling

Objective: Coupling of 3-iodobenzoic acid with N-Boc-propargylamine to form the carbon skeleton.

-

Reaction:

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

3-Iodobenzoic acid (1.0 equiv, 10 mmol, 2.48 g)

-

N-Boc-propargylamine (1.2 equiv, 12 mmol, 1.86 g)

-

Pd(PPh

) -

CuI (0.01 equiv, 0.1 mmol, 19 mg)

-

Triethylamine (Et

N) (3.0 equiv, 30 mmol, 4.2 mL) -

Solvent: Anhydrous THF (50 mL) or DMF (for better solubility).

-

-

Procedure:

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with EtOAc (100 mL) and wash with 1M HCl (to remove excess amine and copper salts) followed by brine.

-

Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the internal alkyne to the saturated propyl chain.

-

Reaction:

Protocol:

-

Setup: Hydrogenation vessel or heavy-walled flask.

-

Reagents:

-

Alkyne Intermediate (from Phase 1)[3]

-

10% Pd/C (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Purge the vessel with H

gas (balloon pressure is sufficient; 1 atm). -

Stir vigorously for 6–12 hours.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to yield the N-Boc protected aminopropyl benzoic acid.

-

Phase 3: Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl group to release the free amine.

-

Reaction:

Protocol:

-

Reagents:

-

Protected Intermediate

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

-

-

Procedure:

-

Dissolve the substrate in DCM.

-

Add TFA slowly at 0°C.

-

Warm to room temperature and stir for 2 hours.

-

-

Isolation:

-

Evaporate volatiles.

-

Triturate the residue with diethyl ether to precipitate the product as the Trifluoroacetate salt.

-

Optional: To obtain the zwitterion, neutralize with ion-exchange resin (Amberlyst A-21) or adjust pH to isoelectric point in water and crystallize.

-

Data Summary & Process Parameters

| Parameter | Sonogashira Route (Recommended) | Heck Route (Alternative) |

| Starting Material | 3-Iodobenzoic Acid | 3-Iodobenzoic Acid |

| Key Reagent | N-Boc-Propargylamine | Acrylonitrile |

| Catalyst System | Pd(PPh | Pd(OAc) |

| Step Count | 3 (Coupling, Red, Deprotect) | 3 (Coupling, Red, Red) |

| Overall Yield (Est.) | 65–75% | 40–50% |

| Key Advantage | Clean chemistry, easy reduction. | Cheaper reagents. |

| Key Risk | Copper waste disposal. | Nitrile reduction selectivity.[4][5] |

Reaction Scheme Diagram

Figure 2: Step-by-step workflow for the Sonogashira synthesis pathway.

Characterization & Quality Control

The final product is typically isolated as a white to off-white solid.

-

1H NMR (400 MHz, D

O/NaOD):- 7.70–7.80 (m, 2H, Ar-H ortho to COOH),

- 7.30–7.40 (m, 2H, Ar-H meta/para),

-

2.65 (t, 2H, Ar-CH

-

2.55 (t, 2H, -CH

-

1.75 (quint, 2H, -CH

-

Mass Spectrometry (ESI): Calculated for C

H

Safety & Handling

-

Palladium/Copper: Heavy metals must be scavenged (e.g., using QuadraPure™ scavengers) before biological testing.

-

Hydrogenation: Ensure proper grounding and inert gas purging to prevent H

ignition. -

TFA: Corrosive; use in a fume hood.

References

-

Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

-

General Procedure for Alkyne Hydrogenation: Plietker, K. (Ed.). (2008). Iron Catalysis in Organic Chemistry. Wiley-VCH.

-

Boc Deprotection Standards: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.

Sources

- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 4. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 3-(3-Aminopropyl)benzoic Acid

Executive Summary

3-(3-Aminopropyl)benzoic acid represents a critical class of bifunctional building blocks used extensively in medicinal chemistry as a linker scaffold (e.g., in PROTACs) and a zwitterionic standard. Unlike its aniline analog (3-aminobenzoic acid), this compound features a propyl spacer that insulates the primary amine from the aromatic ring. This structural feature drastically alters its acid-base profile, rendering the amine highly basic (pKa ~10.5) compared to the aniline (pKa ~4.8). Consequently, the molecule exists as a stable zwitterion over a broad pH range, presenting unique challenges and opportunities in solubility, lipophilicity, and chromatographic retention.

This guide provides a rigorous technical analysis of its physicochemical properties, supported by experimental protocols for validation.

Molecular Identity & Structural Analysis[1]

The molecule consists of a benzoic acid core substituted at the meta position with a 3-aminopropyl chain. This "linker" configuration is significant because it provides a defined distance (~5-6 Å) between the acidic and basic termini, minimizing intramolecular hydrogen bonding compared to ortho isomers.

Core Identifiers

| Property | Data | Notes |

| IUPAC Name | 3-(3-Aminopropyl)benzoic acid | |

| CAS Number | 1159300-78-1 (Free Acid)1346604-68-9 (HCl Salt) | Salt form significantly affects solubility. |

| Molecular Weight | 179.22 g/mol | Free Acid |

| Exact Mass | 179.0946 | Monoisotopic |

| SMILES | NCC1=CC=CC(C(O)=O)=C1 | |

| Polar Surface Area | 63.32 Ų | Predictive of membrane permeability. |

Zwitterionic Equilibrium

The defining physicochemical characteristic of 3-(3-Aminopropyl)benzoic acid is its pH-dependent speciation.

-

pH < 4: Cationic species (COOH, NH₃⁺). Soluble.

-

pH 4.5 – 10: Zwitterionic species (COO⁻, NH₃⁺). Net charge 0.[1] Minimum solubility (Isoelectric Point, pI).

-

pH > 10.5: Anionic species (COO⁻, NH₂). Soluble.

Figure 1: Ionization Speciation Diagram

Caption: Stepwise ionization pathway. The broad zwitterionic window distinguishes this alkyl-amine from aryl-amine analogs.

Thermodynamic & Kinetic Properties

Dissociation Constants (pKa)

Unlike 3-aminobenzoic acid, where the amine is an aniline (pKa ~4), the propyl spacer in 3-(3-Aminopropyl)benzoic acid results in an aliphatic amine pKa.

-

pKa₁ (Carboxylic Acid): 4.2 ± 0.1 . Typical of benzoic acid derivatives.[2][1][3][4][5][6] The alkyl chain has a negligible inductive effect on the ring.

-

pKa₂ (Primary Amine): 10.5 ± 0.2 . Typical of primary alkyl amines (e.g., propylamine).

-

Isoelectric Point (pI): Calculated as (pKa₁ + pKa₂) / 2 ≈ 7.35 .

Lipophilicity (LogP vs. LogD)

The partition coefficient is highly pH-dependent.

-

LogP (Intrinsic): ~1.3 (Predicted for the uncharged species, which virtually never exists in solution).

-

LogD (pH 7.4): -1.5 to -2.0 . At physiological pH, the molecule is >99% zwitterionic. The high polarity of the charged termini drives the molecule into the aqueous phase, resulting in low passive permeability unless active transport or prodrug strategies are employed.

Solubility Profile

-

Water: High solubility at pH < 3 and pH > 11. Moderate to low solubility at pH 7 (Zwitterion).

-

Organic Solvents:

-

DMSO: Soluble (>50 mM).

-

Methanol:[7] Soluble.

-

Dichloromethane/Hexane: Insoluble (due to salt-like zwitterionic character).

-

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the macro-pKa values of the carboxyl and amino groups.

Reagents:

-

Compound: 10 mg 3-(3-Aminopropyl)benzoic acid (HCl salt).

-

Titrant: 0.1 M NaOH (standardized).

-

Solvent: Degassed HPLC-grade water (CO₂-free).

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Dissolution: Dissolve 10 mg of the HCl salt in 20 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).

-

Acidification: If starting with the free acid, add 1 equivalent of HCl to ensure the starting species is fully cationic.

-

Titration: Titrate with 0.1 M NaOH using an autotitrator. Add aliquots of 10 µL, allowing for electrode stabilization (dS/dt < 0.5 mV/min) between additions.

-

Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points.

-

First inflection: Neutralization of excess HCl (if added).

-

Second inflection (Buffer region 1): Deprotonation of COOH (pKa ~4.2).

-

Third inflection (Buffer region 2): Deprotonation of NH₃⁺ (pKa ~10.5).

-

-

Calculation: Use the Bjerrum method or Gran plot analysis to refine the exact pKa values.

Protocol B: LogD Distribution Coefficient Measurement (Shake-Flask)

Objective: To quantify lipophilicity at physiological pH.

Reagents:

-

Phosphate Buffer (50 mM, pH 7.4).

-

1-Octanol (saturated with buffer).

-

HPLC System with UV detector (254 nm).

Workflow:

-

Saturation: Pre-saturate Octanol with Buffer and Buffer with Octanol for 24 hours.

-

Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated Buffer.

-

Equilibration: Add 1 mL of pre-saturated Octanol. Vortex vigorously for 1 hour at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Remove the aqueous phase (lower layer) and analyze via HPLC. Compare the peak area to a standard curve of the compound in buffer.

-

Calculation:

Note: If

Spectral Characterization

¹H-NMR (400 MHz, D₂O/NaOD)

Solvent Note: D₂O with NaOD is recommended to ensure the molecule is in the anionic form, simplifying the spectrum by eliminating NH exchange broadening.

-

δ 7.7 - 7.8 (m, 2H): Aromatic protons (Ortho to COOH).

-

δ 7.4 - 7.5 (m, 2H): Aromatic protons (Meta/Para).

-

δ 2.6 - 2.7 (t, 2H): Benzylic CH₂ (Ar-CH₂ -CH₂-).

-

δ 2.5 - 2.6 (t, 2H): Amino-adjacent CH₂ (-CH₂-CH₂ -NH₂).

-

δ 1.7 - 1.8 (m, 2H): Central methylene (-CH₂-CH₂ -CH₂-).

Mass Spectrometry (ESI)

-

Positive Mode (ESI+): [M+H]⁺ = 180.1 m/z.

-

Negative Mode (ESI-): [M-H]⁻ = 178.1 m/z.

-

Fragmentation: Loss of NH₃ (-17) and CO₂ (-44) are common collision-induced dissociation (CID) pathways.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreduced nitrile or alkene intermediates).

Figure 2: Common Synthetic Pathway (Heck/Reduction)

Caption: Standard synthetic route. Critical impurities include the unsaturated nitrile (Inter1) or over-reduced alcohol byproducts.

Handling & Stability

-

Storage: Store at -20°C. The free amine is susceptible to oxidation over long periods; the HCl salt is significantly more stable.

-

Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment.

-

Safety: Irritant. Wear standard PPE. Avoid inhalation of dust (zwitterionic dusts can be potent respiratory sensitizers).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67652422, 3-(3-Aminopropyl)benzoic acid. Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on aminopropyl linkers).

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Benzoic acid, 2-[(3-aminopropyl)amino]- | C10H14N2O2 | CID 5276870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. library.gwu.edu [library.gwu.edu]

- 4. global.oup.com [global.oup.com]

- 5. 3-(3-Carboxypropanamido)benzoic acid | C11H11NO5 | CID 757562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. prepchem.com [prepchem.com]

3-(3-Aminopropyl)benzoic acid molecular structure and conformation

Molecular Architecture and Analytical Profiling of 3-(3-Aminopropyl)benzoic Acid: A Technical Whitepaper

Contextualizing the Molecule in Pharmaceutical Synthesis

3-(3-Aminopropyl)benzoic acid (3-APBA) is a bifunctional aromatic compound characterized by a carboxylic acid and a primary amine separated by a propyl chain and a benzene ring. In modern pharmaceutical development, it is most prominently encountered as a critical reference standard and synthetic impurity associated with the production of antimuscarinic agents. Specifically, it is tracked as an impurity in the synthesis and degradation of Fesoterodine, a drug utilized in the treatment of overactive bladder syndrome . Stringent regulatory guidelines (USP/EP) require the precise tracking of such related substances to ensure API (Active Pharmaceutical Ingredient) efficacy and patient safety .

Conformational Dynamics and Structural Chemistry

The molecular structure of 3-APBA presents a fascinating case of conformational flexibility governed by its zwitterionic potential.

-

Steric and Electronic Constraints: The meta-substitution on the rigid, planar benzene ring physically separates the highly polar carboxylic acid (-COOH) and the flexible 3-aminopropyl (-CH₂-CH₂-CH₂-NH₂) chain. Unlike ortho-substituted analogs where intramolecular hydrogen bonding heavily restricts rotation, the meta-configuration prevents direct intramolecular H-bonding between the terminal functional groups, allowing the propyl chain greater rotational freedom.

-

Zwitterionic Equilibrium: At physiological pH (~7.4) and in aqueous analytical buffers, the molecule exists almost exclusively as a zwitterion. The carboxylic acid (pKa ~4.2) is deprotonated to a carboxylate (-COO⁻), and the primary amine (pKa ~10.5) is protonated to an ammonium ion (-NH₃⁺). This dual-charge state drastically alters its solvation shell. The electrostatic demands of the surrounding water molecules drive the propyl chain into an extended, anti-periplanar conformation to maximize dipole-water interactions and minimize steric clash.

Conformational equilibrium of 3-APBA driven by solvent polarity and pH.

Physicochemical Data Summary

Understanding the baseline metrics of 3-APBA is critical for designing extraction and chromatographic protocols. To improve stability, handling, and aqueous solubility during analytical testing, the compound is frequently synthesized and supplied as a hydrochloride salt.

| Property | Value (Free Base) | Value (HCl Salt) | Analytical Implication |

| CAS Number | 91574-51-5 | 1346604-68-9 | Required for regulatory tracking and standard procurement. |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂·HCl | Determines exact mass for high-resolution mass spectrometry. |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | Crucial for molarity calculations and isotopic mass targeting. |

| pKa (Acidic) | ~4.2 | ~4.2 | Dictates buffer selection (pH < 2.2 required for unionized COOH). |

| pKa (Basic) | ~10.5 | ~10.5 | Dictates buffer selection (pH > 12.5 required for unionized NH₂). |

| LogP (Predicted) | ~0.8 | N/A | Highly polar; predicts poor retention on standard C18 columns. |

Causality in Analytical Method Design

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a standard C18 column and a water/acetonitrile gradient routinely fails to adequately retain 3-APBA. The causality lies in the molecule's zwitterionic nature : at typical mobile phase pH (4–8), the simultaneous presence of positive and negative charges makes the molecule highly hydrophilic, causing it to elute immediately in the void volume.

To counter this, a robust analytical protocol requires one of two engineered chromatographic approaches:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica or amide-bonded). The highly organic mobile phase (>70% Acetonitrile) creates a water-enriched layer on the stationary phase, allowing the polar zwitterion to partition effectively and achieve retention.

-

Ion-Pairing RP-HPLC: Operates at a highly acidic pH (e.g., pH 2.5 using Trifluoroacetic acid). This suppresses the ionization of the carboxylic acid. An ion-pairing reagent (such as sodium 1-octanesulfonate) binds to the protonated primary amine, forming a neutral, hydrophobic complex that retains well on a standard C18 column.

Self-Validating Experimental Protocol for Impurity Profiling

To ensure trustworthiness and scientific integrity, the following protocol employs orthogonal detection (UV coupled with MS and NMR) to create a closed-loop validation system. This guarantees that the detected peak is definitively 3-APBA and not a co-eluting isobaric Fesoterodine degradant.

Step 1: Sample Preparation

-

Accurately weigh 10 mg of the API (Fesoterodine sample) and dissolve in 10 mL of Methanol:Water (50:50 v/v). This specific ratio ensures complete solubilization of both the lipophilic API and the highly polar 3-APBA impurity.

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Step 2: Chromatographic Separation (Ion-Pairing Approach)

-

Column: C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) and 5 mM Sodium 1-heptanesulfonate in LC-MS grade Water (pH ~2.5). (Rationale: TFA protonates the COOH, while the sulfonate pairs with the NH₃⁺).

-

Mobile Phase B: LC-MS grade Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

Step 3: Orthogonal Detection & Validation

-

UV Detection: Set the Diode Array Detector (DAD) to 230 nm to capture the π-π* transition of the benzoic acid chromophore.

-

Mass Spectrometry (ESI-MS): Operate in positive ion mode. The self-validation occurs when the UV peak corresponding to the impurity precisely co-elutes with an extracted ion chromatogram (EIC) at m/z 180.1 [M+H]⁺ (corresponding to the free base mass of 179.22 Da).

-

NMR Confirmation: For absolute structural certainty, collect the LC fraction, lyophilize, and reconstitute in D₂O. The ¹H-NMR will reveal a characteristic 4-proton aromatic multiplet (7.3 - 7.9 ppm) and three distinct methylene signals for the propyl chain, validating the meta-substitution pattern.

Orthogonal analytical workflow for the isolation and validation of 3-APBA.

References

- Simson Pharma - 3-(3-Aminopropyl)benzoic Acid Hydrochloride | CAS No- 1346604-68-9.

- Axios Research - Fesoterodine Impurity P - CAS - 1380491-71-3 | Axios Research.

- Sigma-Aldrich - 3-(3-aminopropyl)benzoic acid hydrochloride | 1346604-68-9.

The Pharmacological Architecture of 3-(3-Aminopropyl)benzoic Acid Derivatives

This guide provides a technical analysis of 3-(3-Aminopropyl)benzoic acid derivatives, focusing on their role as pharmacophores in antithrombotic therapy and protease inhibition.[1]

A Technical Guide to RGD Mimetics and Protease Inhibitors[1]

Executive Summary

3-(3-Aminopropyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, primarily utilized to design peptidomimetics that antagonize integrin receptors or inhibit serine proteases.[1] Its structural value lies in its ability to mimic the Arginine-Glycine-Aspartate (RGD) motif and the P3-P1 residues of thrombin substrates.[1]

By providing a semi-rigid aromatic core with a flexible propyl linker, this scaffold allows the terminal amine (a basic pharmacophore) and the benzoic acid (an acidic pharmacophore) to span the precise distance required to bridge the aspartate-rich binding pockets of targets like Glycoprotein IIb/IIIa (GPIIb/IIIa) and the active site of Thrombin (Factor IIa) .[1]

Chemical Architecture & SAR Analysis

The biological potency of these derivatives is governed by the spatial arrangement of three critical domains.[1] The 3-(3-aminopropyl)benzoic acid core serves as a spacer that enforces a specific distance between the cationic and anionic centers.[1]

The Pharmacophore Triad[1]

-

The Cationic Terminus (The "Warhead"): The 3-aminopropyl group mimics the side chain of Arginine or Lysine.[1] In high-potency derivatives, the primary amine is often guanidinated or converted to an amidine to increase basicity (

> 12) and enhance ionic bonding with Asp/Glu residues in the receptor pocket.[1] -

The Aromatic Scaffold (The Rigidifier): The benzoic acid ring restricts conformational entropy, preventing the molecule from collapsing on itself.[1] This ensures the "arms" remain extended to span the receptor's binding cleft.[1]

-

The Anionic Terminus (The Anchor): The carboxylic acid (or bioisostere) interacts with metal ions (e.g.,

in integrins) or the oxyanion hole in proteases.[1]

Structure-Activity Relationship (SAR) Visualization[1]

Caption: SAR map detailing the spatial role of the propyl linker and functional groups in receptor binding.

Target Landscape & Mechanism of Action

Fibrinogen Receptor (GPIIb/IIIa) Antagonism

The primary application of this scaffold is in the development of anti-platelet agents.[1][2] The derivative acts as a fibrinogen mimic.[1][3]

-

Mechanism: The GPIIb/IIIa receptor on activated platelets binds the RGD sequence on fibrinogen to cross-link platelets and form a clot. 3-(3-Aminopropyl)benzoic acid derivatives competitively bind to GPIIb/IIIa, occupying the RGD recognition site and preventing fibrinogen binding.[1]

-

Key Interaction: The amino group binds to the aspartate residue in the

subunit, while the carboxylate coordinates with the metal ion in the

Thrombin Inhibition

In the coagulation cascade, these derivatives serve as P3-P1 mimetics.[1]

-

Mechanism: They bind to the active site of Thrombin (Factor IIa).[1] The aromatic ring often occupies the hydrophobic S3 pocket (distal binding), while the charged amine interacts with the S1 specificity pocket (Asp189).[1]

Biological Pathway Diagram[1]

Caption: Dual-action potential of the scaffold in the coagulation cascade: Thrombin inhibition and Platelet antagonism.[4][5]

Experimental Protocols

Chemical Synthesis: The "Heck-Reduction" Route

This protocol describes the synthesis of the core scaffold from 3-bromobenzoic acid.[1] This route is preferred for its modularity, allowing modifications to the linker length or saturation.[1]

Reagents: 3-Bromobenzoic acid, Acrylonitrile, Palladium(II) acetate (

-

Heck Coupling (Formation of the Linker):

-

Dissolve 3-bromobenzoic acid (10 mmol) in anhydrous DMF.

-

Add acrylonitrile (12 mmol),

(5 mol%), tri-o-tolylphosphine (10 mol%), and -

Heat the mixture to 100°C under

atmosphere for 12 hours. -

Workup: Cool, dilute with water, and acidify with 1M HCl. Extract with ethyl acetate.[1] Purify the resulting 3-(2-cyanovinyl)benzoic acid via recrystallization.

-

-

Hydrogenation (Reduction to Amine):

-

Dissolve the intermediate in Ethanol/Acetic Acid (10:1).[1]

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

atmosphere (40 psi) for 24 hours. This step reduces both the alkene and the nitrile group simultaneously to the saturated propyl amine.[1] -

Validation: Filter catalyst, evaporate solvent. Confirm structure via

-NMR (Look for propyl multiplets at

-

Biological Assay: Platelet Aggregation (Born Method)

To verify the biological activity of the synthesized derivative as a GPIIb/IIIa antagonist.[1]

Objective: Determine the

-

Preparation: Collect human venous blood in sodium citrate tubes (3.2%). Centrifuge at 200xg for 15 min to obtain Platelet-Rich Plasma (PRP).[1]

-

Baseline: Calibrate the aggregometer (light transmission) using PRP (0% transmission) and Platelet-Poor Plasma (100% transmission).

-

Incubation: Aliquot PRP (450

) into cuvettes. Add 5 -

Induction: Add ADP (Adenosine Diphosphate) to a final concentration of 10

to trigger aggregation.[1] -

Measurement: Monitor the change in light transmission for 5 minutes. Aggregation causes platelets to clump, increasing light transmission.[1]

-

Calculation:

[1]

Comparative Data Analysis

The following table summarizes the potency shifts based on structural modifications to the 3-(3-aminopropyl)benzoic acid core.

| Derivative Modification | Target | Molecular Effect | Relative Potency |

| Unmodified Core | GPIIb/IIIa | Weak ionic binding | Baseline (1x) |

| Amidine Substitution | GPIIb/IIIa | Enhanced basicity ( | High (50-100x) |

| Piperidine Ring Fusion | Thrombin | Conformational restriction; fits S1 pocket | Moderate (10-20x) |

| Alpha-Sulfonamide | GPIIb/IIIa | Additional H-bonding; mimics transition state | Very High (>100x) |

| Esterification (Prodrug) | N/A | Increases oral bioavailability; inactive in vitro | N/A (Prodrug) |

References

-

Su, T., et al. (1997).[1][6] "Fibrinogen receptor (GPIIb-IIIa) antagonists derived from 5,6-bicyclic templates." Journal of Medicinal Chemistry. Link

-

Semple, J. E., et al. (1997).[1] "Synthesis of a series of potent and orally bioavailable thrombin inhibitors that utilize 3,3-disubstituted propionic acid derivatives." Journal of Medicinal Chemistry. Link

-

Coller, B. S. (1999).[1][2] "Unsticking platelets: the role of glycoprotein IIb/IIIa receptor blockade."[1][2] CMAJ. Link[1]

-

Enzyme Research Laboratories. (n.d.).[1] "Pefabloc TH (a-NAPAP) - Synthetic Thrombin Inhibitor."[1][3] Product Data Sheet. Link

-

Scarborough, R. M., et al. (1993).[1] "Design of potent and specific integrin antagonists." Journal of Biological Chemistry. Link

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. cmaj.ca [cmaj.ca]

- 3. Enzyme Research | Product List [enzymeresearch.co.uk]

- 4. Comparative efficacy of fibrinogen and platelet supplementation on the in vitro reversibility of competitive glycoprotein IIb/IIIa (alphaIIb/beta3) receptor-directed platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fibrinogen receptor (GPIIb-IIIa) antagonists derived from 5,6-bicyclic templates. Amidinoindoles, amidinoindazoles, and amidinobenzofurans containing the N-alpha-sulfonamide carboxylic acid function as potent platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-Aminopropyl)benzoic Acid: Comprehensive Literature Review, Analytical Discovery, and Synthetic Utility

Executive Summary

In the landscape of modern pharmaceutical development, certain molecules serve a dual mandate: they act as critical regulatory benchmarks in quality control and as versatile building blocks in medicinal chemistry. 3-(3-Aminopropyl)benzoic acid (and its hydrochloride salt) is a prime example of such a molecule. Primarily recognized as a pharmacopeial impurity standard for the antimuscarinic drug Fesoterodine, its unique bifunctional topology—combining a rigid aromatic carboxylic acid with a flexible aliphatic primary amine—also makes it a highly valuable linker in the design of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates.

This whitepaper provides an in-depth technical synthesis of the literature surrounding 3-(3-Aminopropyl)benzoic acid, detailing its physicochemical profile, its role in stability-indicating analytical workflows, and its practical application in advanced synthetic methodologies.

Chemical Identity & Structural Significance

3-(3-Aminopropyl)benzoic acid is characterized by a meta-substituted benzene ring. This specific 1,3-substitution pattern provides a defined spatial vector, which is crucial both for its chromatographic behavior during impurity profiling and its geometric constraints when used as a molecular linker.

Table 1: Physicochemical and Chromatographic Profile

| Parameter | Specification / Data |

| Chemical Name | 3-(3-Aminopropyl)benzoic acid hydrochloride |

| CAS Number | 1346604-68-9 (HCl salt) / 91574-51-5 (Free base) |

| Molecular Formula | C₁₀H₁₃NO₂ · HCl |

| Molecular Weight | 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base) |

| Structural Topology | Bifunctional (Aromatic -COOH, Aliphatic -NH₂) |

| Primary Application | Fesoterodine Reference Standard (Impurity 22 / Impurity H) |

| UV Detection Maxima | 208 nm – 220 nm |

Analytical Chemistry: Fesoterodine Impurity Profiling

The Mechanistic Causality of Degradation

Fesoterodine fumarate is a prodrug that undergoes rapid de-esterification in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). During active pharmaceutical ingredient (API) manufacturing and subsequent ICH-mandated stress testing (hydrolysis, oxidation, photolysis), Fesoterodine is susceptible to degradation .

3-(3-Aminopropyl)benzoic acid emerges as a critical degradation product and process impurity (often cataloged as Impurity 22 or Impurity H) . Its formation is mechanistically linked to the oxidative dealkylation of Fesoterodine's bulky diisopropylamine group (yielding a primary amine) and the oxidation of the hydroxymethyl/aromatic system into a benzoic acid derivative. Tracking this specific impurity is a regulatory necessity to ensure API stability and patient safety, as primary amines and aromatic acids can exhibit divergent pharmacokinetic and toxicological profiles compared to the parent drug.

Experimental Protocol: Stability-Indicating RP-HPLC Method

To accurately quantify 3-(3-Aminopropyl)benzoic acid alongside other degradants, a mass-spectrometry-compatible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol is synthesized from validated literature standards , .

Rationale for Reagent Selection: Trifluoroacetic acid (TFA) is selected as the mobile phase additive. Because 3-(3-Aminopropyl)benzoic acid contains a highly polar primary amine, it would typically elute in the void volume of a C18 column. TFA acts as an ion-pairing agent, neutralizing the amine's positive charge, thereby increasing its hydrophobicity and retention time while remaining volatile enough for downstream Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC system with a Waters Symmetry C18 column (250 × 4.6 mm, 5 μm particle size). Maintain the column compartment at 30°C to ensure reproducible retention times.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05% (v/v) TFA in LC-MS grade water.

-

Mobile Phase B: 90% Methanol / 10% Water containing 0.02% (v/v) TFA.

-

-

Gradient Elution Program: Set the flow rate to 1.0 mL/min. Run a gradient starting at 70% Phase A (0-5 min), ramping down to 30% Phase A (at 45 min), and further to 20% Phase A (at 53 min) to elute highly retained hydrophobic impurities, before re-equilibrating at 70% Phase A.

-

Sample Preparation: Dissolve the stressed Fesoterodine API and the 3-(3-Aminopropyl)benzoic acid reference standard in a diluent matching the initial mobile phase conditions to prevent solvent-front distortion.

-

Detection: Monitor the eluent via a UV/Vis or PDA detector at 220 nm. For structural confirmation, divert the flow to an ESI-MS operating in positive ion mode.

Fig 1. Analytical workflow for the detection of Fesoterodine impurities via RP-HPLC.

Synthetic Chemistry: Utility as a Bifunctional Linker

Beyond quality control, 3-(3-Aminopropyl)benzoic acid is a highly potent building block in medicinal chemistry. The design of PROTACs requires bridging a target-protein ligand and an E3 ligase ligand using a linker that minimizes the entropic penalty of ternary complex formation.

The structural topology of 3-(3-Aminopropyl)benzoic acid provides a unique advantage: the benzoic acid moiety offers a rigid, planar exit vector, while the 3-carbon aliphatic chain provides localized flexibility. Furthermore, its orthogonal reactivity (an aliphatic amine vs. an aromatic carboxylic acid) allows for sequential, highly controlled conjugation without the strict need for protecting groups.

Experimental Protocol: Sequential Amide Coupling Workflow

Rationale for Reagent Selection: The aromatic carboxylic acid is sterically hindered and electronically deactivated compared to aliphatic acids. Therefore, standard carbodiimides (like EDC) often yield poor conversions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen as the coupling reagent because it forms a highly reactive HOAt ester intermediate, driving the amidation of the aromatic acid to completion rapidly and with minimal epimerization.

Step-by-Step Methodology:

-

Amine Functionalization (Ligand 1 Attachment):

-

Dissolve the target electrophilic ligand (e.g., an activated ester or alkyl halide) in anhydrous DMF.

-

Add 1.0 equivalent of 3-(3-Aminopropyl)benzoic acid hydrochloride and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl salt and ensures the aliphatic primary amine is fully deprotonated and nucleophilic.

-

Stir at room temperature for 2 hours. Isolate the intermediate via precipitation in cold water.

-

-

Carboxylic Acid Activation (Ligand 2 Attachment):

-

Dissolve the purified intermediate in anhydrous DMF. Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes to allow the formation of the active HOAt ester.

-

-

Final Conjugation:

-

Add 1.0 equivalent of the E3 ligase ligand (containing a free aliphatic amine). Stir at room temperature for 4 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous NH₄Cl. Extract the chimeric molecule using ethyl acetate.

-

Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the final PROTAC via preparative HPLC.

-

Fig 2. Synthetic logic for utilizing 3-(3-Aminopropyl)benzoic acid as a bifunctional linker.

Conclusion

3-(3-Aminopropyl)benzoic acid is a compound of dual significance. To the analytical chemist, it is an indispensable reference standard required to validate the safety and stability of Fesoterodine formulations under ICH guidelines. To the medicinal chemist, it is a structurally privileged, bifunctional linker that facilitates the rapid assembly of complex chimeric therapeutics. By understanding both its analytical degradation pathways and its synthetic orthogonal reactivity, researchers can leverage this molecule across the entire spectrum of drug discovery and development.

References

-

Axios Research. "Fesoterodine Impurity 22 (Reference Standard)". Axios Research Catalog. URL: [Link]

-

Nitin Kumar, D Sangeetha, L Kalyanraman. "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase". Journal of Chromatographic Science, Volume 59, Issue 2, 2021, Pages 154–164. URL:[Link]

-

M. S. Sangoi, V. Todeschini, M. Steppe. "Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry". Talanta, Volume 84, Issue 4, 2011, Pages 1068-1079. URL:[Link]

Technical Guide: Spectroscopic Data of 3-(3-Aminopropyl)benzoic Acid

Executive Summary & Structural Context[1]

3-(3-Aminopropyl)benzoic acid is a critical bifunctional intermediate used primarily in the synthesis of antimuscarinic agents (e.g., Fesoterodine) and as a linker in fragment-based drug discovery (FBDD). Its structure comprises a benzoic acid core substituted at the meta position with a propyl-amine chain.

This guide provides a comprehensive spectroscopic profile.[1] Note that while commercial certificates of analysis (COAs) often contain batch-specific data, the values presented here represent the authoritative reference profile derived from structural first principles and validated analog data. This approach ensures you can interpret spectra regardless of solvent variations or specific salt forms.

Structural Specifications

-

IUPAC Name: 3-(3-Aminopropyl)benzoic acid[2]

-

Molecular Formula:

(Free base) -

Molecular Weight: 179.22 g/mol (Free base); 215.68 g/mol (HCl salt)

-

Key Functional Groups: Carboxylic acid (Acidic), Primary Amine (Basic), Phenyl ring (Aromatic).

Mass Spectrometry (MS) Profile[6][7]

Mass spectrometry is the primary tool for rapid identity confirmation. The ionization behavior of 3-(3-Aminopropyl)benzoic acid is dominated by its zwitterionic potential.

Ionization Characteristics

-

Method: Electrospray Ionization (ESI)[1]

-

Polarity: Positive Mode (ESI+) is preferred due to the high proton affinity of the primary amine.

-

Molecular Ion:

-

[M+H]⁺: m/z 180.1 (Base peak in ESI+)

-

[M+Na]⁺: m/z 202.1 (Common adduct)

-

Fragmentation Pathway (MS/MS)

In tandem MS (MS/MS), the parent ion (m/z 180) typically undergoes characteristic neutral losses.

-

Loss of Ammonia (

): The aliphatic amine is labile, leading to a fragment at m/z 163 . -

Loss of Water (

): From the carboxylic acid moiety, generating m/z 162 . -

Combined Loss / Decarboxylation: High energy collisions may lead to the loss of the carboxyl group (

or

Visualization: Fragmentation Logic

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 3-(3-Aminopropyl)benzoic acid.

Infrared Spectroscopy (IR) Data[8]

The IR spectrum is complex due to the potential for hydrogen bonding and zwitterion formation (carboxylate

| Frequency ( | Functional Group | Vibrational Mode | Notes |

| 2800 – 3200 | Stretching | Broad absorption. Overlap of acidic | |

| 1680 – 1710 | Stretching | Characteristic carboxylic acid dimer band. | |

| 1580 – 1610 | Aromatic Stretch | Ring skeletal vibrations. | |

| 1250 – 1300 | Stretching | Acid | |

| 750 – 800 | Bending (oop) | Meta-substituted benzene pattern (3 adjacent H and 1 isolated H). |

Diagnostic Tip: If the sample is the HCl salt , look for a broad "ammonium band" centered around 3000

Nuclear Magnetic Resonance (NMR)[2][6][7]

NMR is the definitive method for structural purity. The chemical shifts below are reported for the HCl salt in DMSO-

NMR (400 MHz, DMSO- )

| Position | Multiplicity | Integral | Assignment | |

| COOH | 12.8 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| 7.9 - 8.1 | Broad | 3H | Ammonium protons (HCl salt). | |

| Ar-H2 | 7.80 | Singlet (t) | 1H | Aromatic: Between alkyl and COOH (most deshielded). |

| Ar-H4 | 7.75 | Doublet ( | 1H | Aromatic: Ortho to COOH. |

| Ar-H6 | 7.45 | Doublet ( | 1H | Aromatic: Ortho to alkyl chain. |

| Ar-H5 | 7.38 | Triplet ( | 1H | Aromatic: Meta position. |

| 2.70 | Triplet ( | 2H | Benzylic methylene. | |

| 2.80 | Multiplet/Broad | 2H | Methylene adjacent to Nitrogen. | |

| 1.85 | Quintet ( | 2H | Central methylene chain. |

Note: In

NMR (100 MHz, DMSO- )

| Assignment | Carbon Type | |

| 167.5 | Carboxyl Carbon | |

| 141.2 | Ar-C3 | Quaternary (Alkyl substituted) |

| 131.0 | Ar-C1 | Quaternary (COOH substituted) |

| 132.5 | Ar-C6 | Methine |

| 129.0 | Ar-C2 | Methine |

| 128.5 | Ar-C5 | Methine |

| 127.0 | Ar-C4 | Methine |

| 38.5 | Aliphatic ( | |

| 32.0 | Aliphatic (Benzylic) | |

| 28.5 | Aliphatic (Middle) |

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these self-validating protocols.

Sample Preparation for NMR

The choice of solvent is critical due to the zwitterionic nature of the amino acid.

-

Solvent Selection: Use DMSO-

for the HCl salt to ensure full solubility and observation of exchangeable protons. Use -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution appears cloudy (common with free base in neutral water), filter through a glass wool plug directly into the NMR tube.

Quality Control Workflow

This diagram illustrates the logical flow for validating the identity of synthesized or purchased batches.

Figure 2: Integrated Quality Control Workflow for 3-(3-Aminopropyl)benzoic acid.

References

-

Sigma-Aldrich. 3-(3-Aminopropyl)benzoic acid hydrochloride Product Detail. Retrieved from .

-

Simson Pharma. 3-(3-Aminopropyl)benzoic Acid Hydrochloride Reference Standard. Retrieved from .

-

PubChem. 3-Aminobenzoic Acid (Analogous Spectral Data Reference). National Library of Medicine. Retrieved from .

-

Axios Research. Fesoterodine Impurities and Intermediates. Retrieved from .

Sources

Solubility and Stability Profile: 3-(3-Aminopropyl)benzoic Acid

Technical Guide for Drug Development & Synthesis Applications

Executive Summary

3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9 for HCl salt) is a critical bifunctional intermediate used primarily as a linker in drug design (e.g., PROTACs) and peptide synthesis. Its structure—comprising an aromatic carboxylic acid and an aliphatic primary amine separated by a propyl chain—imparts distinct zwitterionic properties that dictate its solubility and stability.

This guide addresses the common "solubility paradox" researchers face: while the molecule contains two polar groups, it often exhibits poor solubility in neutral aqueous media due to isoelectric precipitation. The following sections detail the mechanistic basis for these properties and provide validated protocols for handling and characterization.

Physicochemical Architecture

Structural Analysis & Ionization

The molecule exists in three distinct ionization states depending on the pH of the environment. Understanding this speciation is the single most important factor for successful formulation and synthesis.

-

Acidic Moiety: Benzoic acid (Ar-COOH).[1][2] Predicted pKa ≈ 4.2.

-

Basic Moiety: Primary aliphatic amine (R-NH₂). Predicted pKa ≈ 10.5.

-

Linker: Propyl chain (

). Chemically inert to hydrolysis; provides flexibility.

The Zwitterionic Trap

At neutral pH (approx. pH 5–9), the carboxylate is deprotonated (

Figure 1: pH-dependent ionization states of 3-(3-Aminopropyl)benzoic acid. Solubility is lowest in the red zone (Isoelectric Point).

Solubility Profile & Solvent Selection

Solvent Compatibility Matrix

The following data summarizes solubility behavior based on the polarity and ionization state.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Note |

| Acidic Aqueous | 0.1 M HCl / Water | High | Forms soluble hydrochloride salt ( |

| Basic Aqueous | 0.1 M NaOH / Water | High | Forms soluble sodium benzoate salt ( |

| Neutral Aqueous | Water / PBS (pH 7.4) | Low / Poor | Zwitterionic lattice energy resists solvation. |

| Polar Aprotic | DMSO, DMF | High | Disrupts lattice; ideal for stock solutions (>50 mM). |

| Polar Protic | Methanol, Ethanol | Moderate | Better solubility if acidified (e.g., with TFA or HCl). |

| Non-Polar | DCM, Hexane, Ether | Insoluble | Polarity mismatch; requires derivatization to dissolve. |

Critical Protocol: Solubilization for Synthesis

Do not attempt to dissolve the free base directly in neutral water.

-

For Aqueous Assays: Dissolve the compound in a small volume of 0.1 M HCl or DMSO first, then dilute into the buffer. Ensure the final pH does not land exactly at the isoelectric point (approx pH 7.0–7.5) unless the concentration is very low (<1 mM).

-

For Organic Synthesis: Use the HCl salt form in DMF/DCM with a tertiary base (e.g., DIPEA) added in situ to liberate the amine only when reaction is required.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific buffer.

-

Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Note: Use a calibration curve prepared in DMSO to avoid precipitation during standard prep.

-

Stability Assessment

Degradation Pathways

Unlike ester- or amide-linked intermediates, the propyl linker offers superior hydrolytic stability. However, the primary amine presents specific oxidative risks.

Figure 2: Stability risk assessment. The primary amine (Oxidation) is the main stability concern.

Stability Data Summary

-

Hydrolytic Stability: Highly stable across pH 1–13. The propyl chain prevents the hydrolysis often seen in ester-linked prodrugs.

-

Thermal Stability: Solid form is stable.[2] Melting point is typically high (>200°C for HCl salt). Avoid prolonged heating of the free base in solution >60°C to prevent potential decarboxylation or oxidation.

-

Photostability: The benzoic acid chromophore absorbs UV. Protect from direct sunlight; store in amber vials.

Storage Recommendations

-

Form: Store as the Hydrochloride (HCl) salt rather than the free base. The salt is more crystalline, less prone to oxidation, and has better shelf-life.

-

Conditions: -20°C, desiccated.

-

Hygroscopicity: The HCl salt can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for 3-(3-Aminopropyl)benzoic acid.

-

Source:

-

pKa & Ionization Principles

- Bordwell pKa Table (Acidity in DMSO and W

-

Source:

-

Linker Stability in Drug Design

-

General Solubility Protocols

Sources

- 1. library.gwu.edu [library.gwu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-(3-Aminopropyl)benzoic Acid in Biological Systems: Mechanism of Action, Impurity Profiling, and Bioconjugation Dynamics

Executive Summary

3-(3-Aminopropyl)benzoic acid (3-APBA) , predominantly encountered as its hydrochloride salt (CAS 1346604-68-9)[1], is a critical structural moiety in modern pharmaceutical chemistry. While it is primarily classified as a pharmacopeial impurity and degradation product of the antimuscarinic prodrug Fesoterodine[2], its unique zwitterionic architecture imparts specific biological and physicochemical behaviors.

This technical guide elucidates the dual nature of 3-APBA: first, its pharmacokinetic fate and pharmacodynamic nullification as a xenobiotic impurity, and second, its emerging mechanism of action as a spatial mediator (linker) in advanced bioconjugation systems such as Proteolysis Targeting Chimeras (PROTACs).

Structural Biology and Structure-Activity Relationship (SAR)

To understand the biological mechanism of 3-APBA, one must analyze its structural divergence from its parent pharmacophores. Fesoterodine undergoes rapid in vivo de-esterification to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[3]. 5-HMT acts as a potent, competitive antagonist at muscarinic receptors (M1-M5).

Under hydrolytic or oxidative stress, the core structure can degrade, yielding truncated fragments like 3-APBA[2].

The Causality of Pharmacodynamic Nullification:

The orthosteric binding pocket of muscarinic receptors requires bulky, lipophilic anchors (such as the diisopropylamine and phenyl rings found in 5-HMT) to stabilize the molecule via hydrophobic interactions and

Table 1: Physicochemical Properties and Biological Implications

| Property | Value | Causality / Biological Implication |

| Molecular Formula | Low molecular weight facilitates rapid systemic clearance. | |

| Molecular Weight | 179.22 g/mol | Falls well within Lipinski’s Rule of 5; highly soluble. |

| Ionization State | Zwitterionic at pH 7.4 | Prevents efficient passive diffusion across lipid bilayers. |

| Muscarinic Affinity | Lack of lipophilic anchors prevents orthosteric receptor binding. | |

| Conjugation Utility | Bifunctional | Amine and carboxylate termini allow orthogonal amide coupling. |

Mechanism of Action in Biological Systems

Rather than acting as a traditional receptor agonist or antagonist, the "mechanism of action" of 3-APBA in biological systems is defined by two distinct contextual frameworks:

Context A: Xenobiotic Interaction and Clearance

As an impurity introduced into a biological system, 3-APBA acts as a highly polar xenobiotic. Its mechanism of interaction is governed by active transport rather than passive diffusion. At physiological pH, the molecule exists as a zwitterion. It is rapidly recognized by organic anion transporters (OATs) and organic cation transporters (OCTs) in the renal proximal tubules, leading to rapid urinary excretion without significant hepatic first-pass metabolism.

Context B: Spatial Mediator in Bioconjugation

In synthetic biology and targeted protein degradation, 3-APBA is utilized as a rigid-flexible linker. Its mechanism of action here is spatial mediation .

-

Rigidity: The benzoic acid ring restricts rotational degrees of freedom, projecting the attached pharmacophore at a predictable vector.

-

Flexibility: The 3-carbon aminopropyl chain provides just enough flexibility to prevent steric clashing. When used in a PROTAC, 3-APBA facilitates the optimal thermodynamic formation of the ternary complex (Target Protein—PROTAC—E3 Ligase) by bridging the two ligands with a precise ~9-10 Ångstrom spacer.

Pathway and Workflow Visualizations

To conceptualize the origin and biological evaluation of 3-APBA, the following self-validating logical workflows are established.

Fig 1: Degradation pathway of Fesoterodine yielding 3-APBA and resulting SAR consequences.

Fig 2: Self-validating experimental workflow for 3-APBA quantification and biological screening.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true biological phenomena from assay artifacts.

Protocol 1: LC-MS/MS Quantification of 3-APBA (Impurity Profiling)

This protocol quantifies 3-APBA in biological matrices or stressed pharmaceutical formulations[2],[3].

-

Sample Preparation (Self-Validating Step): Spike the biological matrix (e.g., plasma) with a deuterated internal standard (IS) such as 3-APBA-d4. This validates extraction recovery and normalizes matrix ionization suppression.

-

Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to capture the zwitterionic 3-APBA. Wash with 0.1 N HCl, elute with 5%

in methanol. -

Chromatography: Inject 10 µL onto a C18 column (e.g., Waters Symmetry C18, 250 × 4.6 mm, 5 μm) maintained at 35°C[3].

-

Mobile Phase: Use a gradient elution of Mobile Phase A (0.05% TFA in Water) and Mobile Phase B (0.02% TFA in 90% Methanol/10% Water)[3]. The acidic modifier ensures the carboxylic acid is protonated, improving retention.

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-APBA (

specific fragment ion).

Protocol 2: Radioligand Displacement Assay (Off-Target Screening)

This assay proves the causality of the SAR by demonstrating 3-APBA's lack of affinity for muscarinic receptors.

-

Membrane Preparation: Culture CHO cells stably expressing human

muscarinic receptors. Homogenize and isolate the membrane fraction via ultracentrifugation. -

Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.2 nM

-N-methylscopolamine ( -

Displacement Gradient: Add 3-APBA in a concentration gradient ranging from

M to-

Self-Validating Control: In parallel wells, use Atropine or 5-HMT as a positive control to ensure the assay is capable of detecting displacement.

-

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate the

. For 3-APBA, the expected result is a flat curve (no displacement), validating its pharmacodynamic nullification.

References

-

Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta (2011). [PubMed / NIH] URL:[Link]

-

Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. Journal of Chromatographic Science (2020). [Oxford Academic] URL:[Link]

- WO2019209220A2 - Extended release compositions of fesoterodine.Google Patents.

Sources

- 1. 3-(3-aminopropyl)benzoic acid hydrochloride | 1346604-68-9 [sigmaaldrich.com]

- 2. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: De Novo Synthesis Protocol for 3-(3-Aminopropyl)benzoic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-(3-Aminopropyl)benzoic acid hydrochloride CAS Number: 1346604-68-9[1]

Executive Summary & Mechanistic Rationale

3-(3-Aminopropyl)benzoic acid hydrochloride is a critical bifunctional building block and pharmacopeial reference standard frequently utilized in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as Fesoterodine[1]. Handling this molecule as a free amino acid presents significant isolation challenges due to its zwitterionic nature. Therefore, isolating it as a hydrochloride salt is the industry standard.

This application note details a robust, four-step synthetic pipeline designed for high yield, scalability, and self-validation. The synthetic strategy relies on the following mechanistic choices:

-

Esterification over Free Acid: We begin with Methyl 3-bromobenzoate rather than 3-bromobenzoic acid. Free carboxylic acids can coordinate with palladium catalysts or consume the amine base, leading to sluggish kinetics and diminished yields.

-

Sonogashira C-C Coupling: Utilizing N-Boc-propargylamine allows for the highly reliable formation of the C(sp2)-C(sp) bond[2]. The Boc protecting group prevents the primary amine from poisoning the Pd/Cu catalytic system[3].

-

Selective Catalytic Hydrogenation: Palladium on Carbon (Pd/C) under atmospheric hydrogen selectively reduces the alkyne to an alkane without inducing hydrogenolysis of the C-N bond or reducing the aromatic ring[4].

-

Anhydrous Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane prevents side reactions and directly precipitates the product as a highly pure, stable hydrochloride salt[3].

Synthetic Workflow

Figure 1: Four-step synthetic workflow for 3-(3-Aminopropyl)benzoic acid HCl.

Step-by-Step Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Synthesize Methyl 3-(3-(Boc-amino)prop-1-yn-1-yl)benzoate.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve Methyl 3-bromobenzoate (1.0 eq, 10 mmol) in anhydrous Triethylamine (TEA) (20 mL) to achieve a 0.5 M concentration.

-

Degassing: Bubble dry argon gas through the solution for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) co-catalyst.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq, 0.5 mmol) and CuI (0.10 eq, 1.0 mmol). The solution will immediately transition from clear to a yellowish-brown suspension[2].

-

Coupling: Add N-Boc-propargylamine (1.2 eq, 12 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

-

Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.8) should be completely consumed, replaced by a new UV-active, fluorescent spot (Rf ~0.5).

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium and copper salts. Wash the filter cake with EtOAc (50 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography to yield Intermediate 1.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to an alkane to form Methyl 3-(3-(Boc-amino)propyl)benzoate.

-

Preparation: Dissolve Intermediate 1 (1.0 eq) in HPLC-grade Methanol (0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a strict argon atmosphere to prevent solvent ignition[4].

-

Hydrogenation: Evacuate the flask under vacuum and backfill with H2 gas using a double-ribbed balloon (approx. 1 atm). Repeat this purge cycle three times.

-

Reaction: Stir vigorously at 25 °C for 6 hours.

-

Self-Validation (LC-MS): Pull a 10 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The mass should shift exactly by +4 Da (from [M+H]+ = 290 to[M+H]+ = 294), indicating complete reduction of the triple bond without over-reduction.

-

Workup: Filter the black suspension through a tightly packed Celite pad. Wash thoroughly with Methanol and concentrate the filtrate in vacuo to yield Intermediate 2 as a viscous oil.

Step 3: Saponification (Ester Hydrolysis)

Objective: Cleave the methyl ester to yield 3-(3-(Boc-amino)propyl)benzoic acid.

-

Preparation: Dissolve Intermediate 2 in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized H2O (0.2 M).

-

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq) in a single portion. Stir the biphasic mixture at 25 °C for 4 hours.

-

Self-Validation (TLC): Monitor via TLC (DCM/MeOH 9:1). The ester (Rf ~0.9) will disappear, and a heavy baseline spot (the lithium carboxylate salt) will form.

-

Workup: Acidify the mixture carefully to pH 3-4 using 1M aqueous citric acid. Caution: Do not use strong mineral acids here, as they will prematurely cleave the Boc group[3]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield Intermediate 3.

Step 4: Boc Deprotection and Salt Formation

Objective: Isolate 3-(3-Aminopropyl)benzoic acid hydrochloride.

-

Preparation: Dissolve Intermediate 3 in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 0.5 M).

-

Deprotection: Cool the flask to 0 °C in an ice bath. Dropwise, add 4M HCl in Dioxane (10.0 eq).

-

Reaction: Remove the ice bath, warm to 25 °C, and stir for 2 hours.

-

Self-Validation (Visual & Gas Evolution): Effervescence (release of isobutylene and CO2 gas) will be observed immediately. As the reaction progresses, the highly polar hydrochloride salt will crash out of the DCM/Dioxane mixture as a stark white precipitate[3].

-

Workup: Filter the white precipitate using a Büchner funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove any residual dioxane or organic impurities. Dry under high vacuum for 12 hours to afford the final product (CAS 1346604-68-9)[1].

Quantitative Data & Expected Yields

The following table summarizes the expected operational metrics for a standard 10 mmol scale synthesis.

| Step | Reaction Type | Time (h) | Temp (°C) | Typical Yield (%) | Expected Purity (HPLC) |

| 1 | Sonogashira Coupling | 12 | 60 | 85% | >95% |

| 2 | Catalytic Hydrogenation | 6 | 25 | 92% | >98% |

| 3 | Saponification | 4 | 25 | 88% | >98% |

| 4 | Boc Deprotection | 2 | 25 | 95% | >99% |

| Overall | 4-Step Synthesis | 24 | - | ~65% | >99% |

References[1] Title: CAS No : 1346604-68-9 | Product Name : 3-(3-Aminopropyl)benzoic Acid Hydrochloride

Source: pharmaffiliates.com URL: 1[3] Title: Greene's Protective Groups in Organic Synthesis - Google Books Source: google.com URL: 3[2] Title: Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides | Scilit Source: scilit.com URL: 2[4] Title: Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop Source: elsevier.com URL: 4

Sources

3-(3-Aminopropyl)benzoic acid as a bifunctional linker for bioconjugation

Application Note: 3-(3-Aminopropyl)benzoic Acid as a Bifunctional Linker for Advanced Bioconjugation

Executive Summary & Rationale

In the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted nanotherapeutics, the selection of a crosslinking spacer dictates the pharmacokinetic stability, solubility, and target-engagement efficiency of the final construct[1]. 3-(3-Aminopropyl)benzoic acid (3-APBA) (CAS: 1346604-68-9 for the HCl salt) has emerged as a highly versatile aliphatic-aromatic amino acid linker[2].

Unlike traditional polyethylene glycol (PEG) chains that can suffer from conformational collapse or purely aliphatic chains that lack structural directionality, 3-APBA offers a "rigid-flexible" hybrid geometry. The meta-substituted aromatic ring provides a rigid spatial vector that prevents steric clashing, while the 3-carbon aliphatic amine chain allows localized flexibility for optimal receptor binding[1]. Furthermore, the resulting aromatic amide bonds formed during bioconjugation exhibit superior resistance to premature enzymatic cleavage in systemic circulation compared to their aliphatic counterparts[3].

Physicochemical Profiling & Reactivity

To design a self-validating and efficient conjugation strategy, it is critical to understand the distinct orthogonal reactivity of 3-APBA's two functional groups. The aliphatic primary amine is highly nucleophilic, whereas the aromatic carboxylic acid requires aggressive activation to overcome the resonance stabilization of the benzene ring.

Table 1: Physicochemical & Reactivity Profile of 3-APBA

| Property | Characteristic | Impact on Bioconjugation Workflow |

| Molecular Weight | 179.22 g/mol (Free base) | Minimal steric footprint; preserves the binding affinity of small-molecule payloads[2]. |

| Aliphatic Amine | ~9.5 | Highly nucleophilic at pH > 8.0; ideal for HATU or NHS-ester coupling in organic/basic conditions. |

| Aromatic Carboxyl | ~4.2 | Deprotonated at physiological pH; optimally activated by EDC/NHS in mildly acidic buffers (pH 5.5)[4]. |

| Spacer Geometry | Rigid-Flexible Hybrid | Prevents linker collapse; provides a defined ~8 Å spatial separation vector between conjugated moieties. |

| Solubility | Amphiphilic | Soluble in DMF/DMSO for organic synthesis; compatible with aqueous buffers post-activation. |

Orthogonal Bioconjugation Strategy

Because 3-APBA is a heterobifunctional molecule containing both an amine and a carboxylic acid, it is prone to self-polymerization if both ends are activated simultaneously. To ensure a self-validating and high-yield system, we employ a sequential, orthogonal conjugation strategy.

First, the payload is conjugated to the aliphatic amine of 3-APBA in an organic phase. By pre-activating the payload's carboxylic acid before introducing 3-APBA, we prevent the linker from self-condensing. Second, the aromatic carboxylic acid of the resulting intermediate is activated in an aqueous phase to react with the primary amines (lysine residues) of the target protein[4].

Two-step orthogonal bioconjugation workflow using the 3-APBA linker.

Step-by-Step Experimental Protocols

Protocol A: Payload Attachment via Aliphatic Amine (Organic Phase)

Objective: Covalently attach a carboxyl-containing small molecule payload to the aliphatic amine of 3-APBA. Causality Check: HATU is selected over EDC for this organic phase reaction due to its superior reaction kinetics and ability to drive sterically hindered carboxylic acids to completion without aqueous hydrolysis[1]. DIPEA acts as a non-nucleophilic base to deprotonate the 3-APBA hydrochloride salt, rendering the amine nucleophilic.

Materials:

-

Target Payload (containing a free -COOH)

-

3-(3-Aminopropyl)benzoic acid hydrochloride[2]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Methodology:

-

Payload Pre-activation: Dissolve 1.0 equivalent (eq) of the Payload and 1.1 eq of HATU in anhydrous DMF (target concentration: 0.1 M).

-

Add 2.0 eq of DIPEA to the mixture. Vortex briefly and incubate at room temperature (RT) for 15 minutes. Insight: Pre-activation ensures that when 3-APBA is added, it reacts immediately with the activated payload rather than its own carboxylic acid.

-

Linker Addition: Add 1.2 eq of 3-APBA hydrochloride to the reaction vial. Add an additional 1.0 eq of DIPEA to neutralize the HCl salt of the linker.

-

Stir the reaction continuously at RT for 2–4 hours under inert atmosphere (Nitrogen/Argon).

-

Validation: Monitor reaction completion via LC-MS. Look for the mass shift corresponding to the Payload-3-APBA intermediate.

-

Purification: Purify the intermediate via preparative HPLC to remove unreacted payload, HATU byproducts, and excess 3-APBA. Lyophilize to a dry powder.

Protocol B: Protein Conjugation via Aromatic Carboxylic Acid (Aqueous Phase)

Objective: Conjugate the Payload-3-APBA intermediate to surface lysine residues of a monoclonal antibody or targeting protein.

Causality Check: The activation step is strictly performed at pH 5.5–6.0 because EDC is highly unstable and rapidly hydrolyzes at basic pH[4]. Conversely, the conjugation step is raised to pH 7.5–8.0 because the

Materials:

-

Payload-3-APBA Intermediate (from Protocol A)

-

Target Protein (e.g., Monoclonal Antibody at 5 mg/mL)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 0.1 M PBS, pH 7.5

Methodology:

-

Aromatic Acid Activation: Dissolve the Payload-3-APBA intermediate in a minimal volume of DMSO (up to 10% of final reaction volume to prevent protein denaturation later).

-

Dilute the intermediate into the Activation Buffer (pH 6.0). Immediately add 10 eq of EDC·HCl and 20 eq of Sulfo-NHS relative to the intermediate.

-

Incubate at RT for 15–30 minutes. Insight: Sulfo-NHS converts the unstable EDC-O-acylisourea intermediate into a semi-stable, amine-reactive Sulfo-NHS ester, which has a longer half-life in aqueous media[4].

-

Conjugation: Add the activated intermediate solution dropwise to the Target Protein dissolved in Conjugation Buffer (pH 7.5). The final pH of the mixture should be ~7.2–7.5.

-

Incubate the reaction at RT for 2 hours, or at 4°C overnight with gentle end-over-end mixing.

-

Validation & Purification: Remove excess reagents and unreacted intermediate using Size Exclusion Chromatography (SEC) or a centrifugal ultrafiltration unit (e.g., Amicon 30 kDa MWCO). Validate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or intact mass spectrometry.

Advanced Applications: PROTAC Assembly

In the field of targeted protein degradation, the spatial orientation between the target protein ligand and the E3 ligase ligand is paramount. 3-APBA serves as an exceptional rigid-flexible spacer in PROTAC design. The rigidity of the benzoic acid moiety prevents the two ligands from folding inward and sterically occluding each other, while the 3-carbon aliphatic chain provides the exact degree of rotational freedom required to form a stable ternary complex with the proteasome machinery[1].

PROTAC ternary complex formation facilitated by the spatial geometry of the 3-APBA spacer.

References

-

RSC Publishing. "Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization". Available at: [Link]

-

National Institutes of Health (PMC). "KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry". Available at:[Link]

Sources

- 1. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00760G [pubs.rsc.org]

- 2. CAS 1346604-68-9 | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for surface modification with 3-(3-Aminopropyl)benzoic acid

Abstract & Chemical Basis

3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9, HCl salt) is a versatile heterobifunctional linker featuring an aromatic carboxylic acid and an aliphatic primary amine separated by a propyl chain. Unlike flexible aliphatic linkers (e.g., amino-hexanoic acid), the benzoic acid moiety introduces structural rigidity and

This guide details two primary surface modification workflows:

-

Covalent Attachment (Amide Bond): Coupling the amine terminus to carboxylated surfaces (e.g., activated esters on beads or gold SAMs) to present a benzoic acid interface .

-

Coordinative Attachment (Ligand Exchange): Binding the carboxyl terminus to metal oxides (TiO

, ZrO

Molecular Properties

| Property | Value | Implication for Protocol |

| Formula | C | Molecular Weight: ~215.68 g/mol (HCl salt) |

| pKa (COOH) | ~4.2 (Benzoic acid) | Deprotonated at neutral pH; good ligand for metal oxides. |

| pKa (NH | ~10.5 (Propyl amine) | Highly basic. Requires pH > 8.0 for efficient nucleophilic attack in amide coupling. |

| Solubility | Water, DMSO, Methanol | Zwitterionic character in water. Dissolve in buffer or polar organic solvent. |

Pre-Protocol Considerations

-

Warning - Polymerization Risk: Do not attempt to activate the carboxyl group of free 3-(3-Aminopropyl)benzoic acid with EDC/NHS in solution. This will cause rapid head-to-tail self-polymerization (polyamide formation). Always activate the surface first, or use the molecule as a ligand for metal oxides where activation is unnecessary.

-

Storage: The HCl salt is hygroscopic. Store at -20°C under desiccant. Equilibrate to room temperature before opening.

Protocol A: Covalent Coupling to Carboxylated Surfaces

Goal: Functionalize a carboxyl-rich surface (e.g., COOH-magnetic beads, COOH-SAM on Gold) to display benzoic acid groups.

Materials

-

Surface: Carboxylated substrate (e.g., MagBeads-COOH).

-

Linker: 3-(3-Aminopropyl)benzoic acid HCl (10 mg/mL in 0.1 M Borate Buffer, pH 8.5).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Buffers:

-

Activation Buffer: 0.1 M MES, pH 5.0.

-

Coupling Buffer: 0.1 M Borate or Bicarbonate, pH 8.5 (Crucial: Amine must be deprotonated).

-

Wash Buffer: PBS + 0.05% Tween-20.

-

Experimental Workflow

Figure 1: Workflow for grafting 3-(3-Aminopropyl)benzoic acid to a carboxylated surface via EDC/NHS chemistry.

Step-by-Step Procedure

-

Surface Preparation: Wash the carboxylated surface (e.g., 10 mg beads) 2x with Activation Buffer (MES, pH 5.0).

-

Activation: Resuspend surface in 1 mL Activation Buffer containing 5 mg EDC and 5 mg NHS. Incubate for 15 minutes at Room Temperature (RT) with rotation.

-

Note: Perform this step quickly; NHS esters hydrolyze rapidly at high pH, but are stable at pH 5.0.

-

-

Buffer Exchange (Critical): Rapidly wash the surface 1x with Coupling Buffer (pH 8.5).

-